Tenofovir Alafenamide-D5 (diastereomers)
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Overview
Description
Tenofovir Alafenamide-D5 (diastereomers) is a reference standard that is available for purchase online . It is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir . Tenofovir is an antiretroviral used for HIV treatment .
Molecular Structure Analysis
The molecular formula of Tenofovir Alafenamide-D5 (diastereomers) is C21H24D5N6O5P . It is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration .Physical And Chemical Properties Analysis
The molecular weight of Tenofovir Alafenamide-D5 (diastereomers) is 481.5011607 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Overview
Tenofovir Alafenamide (TAF) is primarily studied for its applications in treating HIV and chronic hepatitis B infections. It's a prodrug of tenofovir, formulated for efficient delivery to target cells at lower doses, reducing systemic exposure.
Research Findings
Hepatitis B Treatment Efficiency : In patients with HBeAg-positive chronic hepatitis B virus (HBV) infection, TAF demonstrated non-inferiority to tenofovir disoproxil fumarate, with improved bone and renal effects (Chan et al., 2016).
HIV-1 Treatment : TAF showed improved renal and bone safety compared with tenofovir disoproxil fumarate in HIV-1 infected patients (Sax et al., 2015).
Efficient Hepatic Delivery : TAF's hepatic delivery and metabolism have been studied, showing high levels of the active metabolite tenofovir diphosphate (TFV-DP) in primary human hepatocytes and in dogs, supporting its clinical testing for HBV treatment (Murakami et al., 2015).
Resistance Profile in HIV Treatment : TAF has been shown to inhibit HIV-1 clinical isolates harboring TFV resistance mutations, suggesting higher inhibitory quotient compared to TDF and potential to inhibit viruses containing TDF resistance (Margot et al., 2016).
Transdermal Delivery System : A study developed a transdermal patch containing TAF, showing the feasibility of delivering a therapeutically relevant dose of TAF for HIV and HBV control (Puri et al., 2019).
Efficacy and Safety in Children and Adolescents : Efficacy and safety data of TAF in infants, children, and adolescents living with HIV were reviewed, indicating its approval for paediatric use in fixed-dose combination tablets (O’Rourke et al., 2023).
In Vitro Virology Profile : TAF displayed potent antiviral activity against all HIV-1 groups/subtypes, as well as HIV-2, with similar resistance profiles to TDF when assessed as fold change from the wild type (Callebaut et al., 2015).
Pre-exposure Prophylaxis in Macaques : TAF, combined with emtricitabine, prevented simian/human immunodeficiency virus (SHIV) infection in macaques, supporting its clinical investigation for PrEP in humans (Massud et al., 2016).
96-week Treatment Study in Hepatitis B : Over 96 weeks, TAF maintained effectiveness and improved renal and bone safety compared to TDF in chronic hepatitis B patients (Agarwal et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-UZFIYRAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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